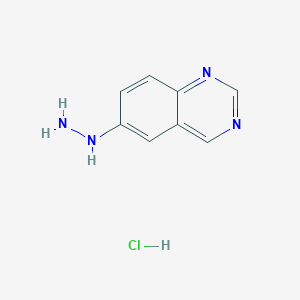

6-Hydrazinylquinazoline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Hydrazinylquinazoline hydrochloride is a chemical compound with the molecular formula C8H9ClN4 and a molecular weight of 196.64 . It is a white solid and is stored at temperatures between 0-8°C .

Molecular Structure Analysis

The InChI code for 6-Hydrazinylquinazoline hydrochloride is1S/C8H8N4.ClH/c9-12-7-1-2-8-6 (3-7)4-10-5-11-8;/h1-5,12H,9H2;1H . This code provides a specific text string representation for the molecular structure. Physical And Chemical Properties Analysis

6-Hydrazinylquinazoline hydrochloride is a white solid . It has a molecular weight of 196.64 and should be stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen

Antitumor and Antimicrobial Activity

Research on novel 6,7-dimethoxyquinazoline derivatives, including 4-hydrazinylquinazoline compounds, has shown promising antitumor and antimicrobial activities. These compounds were synthesized and evaluated for their efficacy against various human tumor cell lines and microbial strains including Gram-positive bacteria, Gram-negative bacteria, and fungi. The findings suggest a significant therapeutic potential in cancer treatment and infection control Kassab et al., 2016.

Hypotensive Agents

A series of quinazolinone derivatives, including those prepared from hydrazinoquinazoline, demonstrated hypotensive activity in experimental models. These compounds were found to significantly lower blood pressure, indicating their potential as novel therapeutic agents for managing hypertension Kumar et al., 2003.

Tautomerism and Physicochemical Studies

Investigations into the tautomerism of 4-hydrazinoquinazoline and its derivatives provided insights into their structural and energetic properties. Computational studies assessed the influence of different solvents on tautomeric equilibria, contributing to a deeper understanding of the physicochemical characteristics of these compounds Sergeieva et al., 2014.

Antibacterial and Antifungal Activities

Newly synthesized 4-(2-heterylidenehydrazinyl)-7-chloroquinoline derivatives have shown notable antibacterial and antifungal properties. These compounds were tested against a variety of bacterial and fungal strains, demonstrating their potential as effective antimicrobial agents Le et al., 2018.

Synthesis of Novel Quinazoline Derivatives

Research has also focused on the synthesis of novel quinazoline derivatives with potential biological activities. These studies have explored various synthetic routes and chemical reactions involving 6-hydrazinylquinazoline, leading to the development of compounds with promising pharmacological properties El-Hashash et al., 2015.

Safety and Hazards

Zukünftige Richtungen

Quinazoline and quinazolinone derivatives, which include 6-Hydrazinylquinazoline hydrochloride, have received significant attention due to their distinct bio-pharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They have shown potential in various areas, including anti-inflammatory, antitubercular, and antiviral activities . Therefore, these compounds may have promising future directions in medicinal chemistry.

Wirkmechanismus

Target of Action

Quinazoline derivatives, a class of compounds to which 6-hydrazinylquinazoline hydrochloride belongs, have been reported to exhibit anticancer activity

Mode of Action

Quinazoline derivatives have been reported to interact with their targets, leading to changes in cellular processes such as cell proliferation and apoptosis

Biochemical Pathways

Given the potential anticancer activity of quinazoline derivatives , it’s plausible that this compound may affect pathways involved in cell proliferation, survival, and apoptosis

Result of Action

Given the potential anticancer activity of quinazoline derivatives , it’s plausible that this compound may induce changes in cancer cells that lead to reduced proliferation or increased apoptosis

Eigenschaften

IUPAC Name |

quinazolin-6-ylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.ClH/c9-12-7-1-2-8-6(3-7)4-10-5-11-8;/h1-5,12H,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEDBQYUSQZSAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C=C1NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-2-methyl-3-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2805922.png)

![(4-Hydroxy-4-{[(4-methoxybenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2805923.png)

![benzo[d]thiazol-6-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2805925.png)

![ethyl 4-({[(7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2805932.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid](/img/structure/B2805941.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2805945.png)